molecular formula C18H20N2OS B2484719 N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide CAS No. 2411241-70-6

N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide

Cat. No. B2484719
CAS RN: 2411241-70-6
M. Wt: 312.43
InChI Key: JIIBVBGVDIUOKG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound like this would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and IR spectroscopy, as well as elemental analysis, can be used to confirm the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds have been studied for their antimicrobial and anticancer activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. These properties could include things like its melting point, boiling point, solubility in various solvents, and reactivity with other substances .

Mechanism of Action

The mechanism of action of a compound like this would depend on its specific structure and the biological system in which it is used. Similar compounds have been found to have antimicrobial and anticancer activities, and their mechanisms of action have been studied using techniques like molecular docking .

Future Directions

The future research directions for a compound like this could include further studies of its synthesis, properties, and potential applications. This could involve in-depth studies of its mechanism of action, the development of new synthesis methods, or the exploration of new applications .

properties

IUPAC Name

N-[(4-cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2OS/c1-2-18(21)20(11-9-17-19-10-12-22-17)13-14-3-5-15(6-4-14)16-7-8-16/h2-6,10,12,16H,1,7-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIBVBGVDIUOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CCC1=NC=CS1)CC2=CC=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Cyclopropylphenyl)methyl]-N-[2-(1,3-thiazol-2-yl)ethyl]prop-2-enamide

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